Tert-butyl(4-fluorophenoxy)dimethylsilane
Overview
Description
Glypinamide is an organic compound with the molecular formula C13H18ClN3O3S. It is known for its applications in various fields, including medicine and chemistry. Glypinamide is a white solid that is soluble in water and other polar solvents. It is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glypinamide can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with hexahydro-1H-azepine-1-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, glypinamide is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Glypinamide undergoes various chemical reactions, including:
Oxidation: Glypinamide can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of glypinamide can lead to the formation of amine derivatives.
Substitution: Glypinamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Glypinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Glypinamide derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Glypinamide is used in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of glypinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways can vary depending on the specific derivative of glypinamide being studied. In general, glypinamide and its derivatives can interfere with cellular processes, leading to their potential use as therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Glycinamide: An amide derivative of glycine, used as a reagent in organic synthesis.
Glycinamide Ribonucleotide: An intermediate in purine biosynthesis.
N-acryloyl glycinamide: Used in the preparation of hydrogels for biomedical applications .
Uniqueness of Glypinamide
Glypinamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and organic compounds makes it a valuable compound in both research and industrial applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, further highlight its significance .
Properties
IUPAC Name |
tert-butyl-(4-fluorophenoxy)-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAMIJQQZOCWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546642 | |
Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113984-68-2 | |
Record name | tert-Butyl(4-fluorophenoxy)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70546642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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